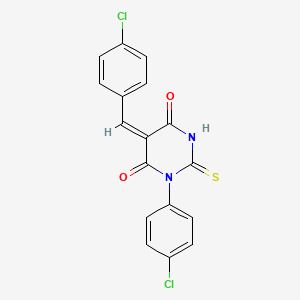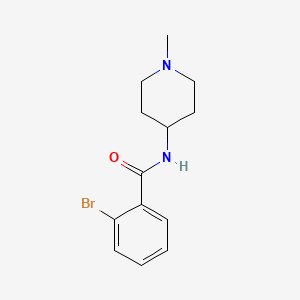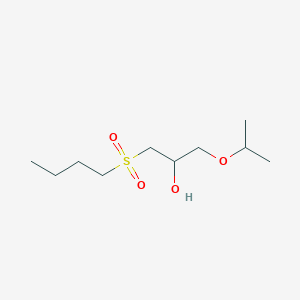
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide, also known as TAK-915, is a potent and selective antagonist of the oxytocin receptor. It was developed by Takeda Pharmaceutical Company Limited as a potential treatment for psychiatric disorders such as autism spectrum disorder and schizophrenia.
Mecanismo De Acción
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is a selective antagonist of the oxytocin receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Oxytocin is a neuropeptide that plays a key role in social behavior and emotional regulation. By blocking the oxytocin receptor, this compound reduces the activity of oxytocin in the brain, which may lead to the therapeutic effects observed in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to reduce the activity of oxytocin in the brain, which may have downstream effects on several neurotransmitter systems. For example, oxytocin has been shown to modulate the activity of dopamine, serotonin, and glutamate in the brain. By blocking the oxytocin receptor, this compound may alter the activity of these neurotransmitter systems, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is its high selectivity for the oxytocin receptor. This makes it a useful tool for studying the role of oxytocin in social behavior and emotional regulation. However, a limitation of this compound is its poor solubility, which may make it challenging to administer in vivo. Additionally, the long-term effects of blocking the oxytocin receptor are not well understood, which may limit its clinical utility.
Direcciones Futuras
There are several future directions for research on 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide. One area of interest is the potential for this compound to improve social behavior and emotional regulation in humans with autism spectrum disorder and schizophrenia. Clinical trials are needed to determine the safety and efficacy of this compound in these populations. Another area of interest is the potential for this compound to modulate other neurotransmitter systems in the brain. Further research is needed to understand the downstream effects of blocking the oxytocin receptor and how this may contribute to its therapeutic effects. Finally, the development of more soluble analogs of this compound may improve its clinical utility.
Métodos De Síntesis
The synthesis of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide involves several steps, including the reaction of 3-chlorobenzaldehyde with 4-methyl-2-nitroaniline to form 5-(3-chlorophenyl)-4-methyl-2-nitroaniline. The latter is then reacted with furfurylamine to produce this compound. The synthesis method has been described in detail in a patent filed by Takeda Pharmaceutical Company Limited.
Aplicaciones Científicas De Investigación
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide has been extensively studied for its potential therapeutic applications in psychiatric disorders. In preclinical studies, this compound has been shown to improve social interaction and reduce repetitive behaviors in animal models of autism spectrum disorder. It has also been shown to improve cognitive function and reduce positive symptoms in animal models of schizophrenia. These findings suggest that this compound may have potential as a treatment for these disorders.
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-5-6-14(15(9-11)21(23)24)20-18(22)17-8-7-16(25-17)12-3-2-4-13(19)10-12/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIULZHRFUYWGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-{[1-(2-bromo-4,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091090.png)
![5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5091094.png)

![3-chloro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5091117.png)
![1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5091119.png)

![N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5091151.png)
![3-[(2-chloro-6-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5091159.png)
![2-[(cyanomethyl)thio]-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5091164.png)


![N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B5091183.png)

![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5091195.png)